molecular formula C22H17F3N2O3S B2628078 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide CAS No. 896606-54-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide

Cat. No. B2628078
M. Wt: 446.44
InChI Key: JUMRDFDMFDJYNE-KRXBUXKQSA-N
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Description

The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide” is a chemically synthesized substance . It has not been reported to occur naturally .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available data, similar compounds have been used in the detection of heavy metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the HOMO–LUMO energy gap established the charge transition contained by BDMMBSH compound .

Scientific Research Applications

Synthesis and Biological Activities

  • The compound has been synthesized and studied for its KCNQ2 opener activity. Wu et al. (2004) identified N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide as a potent KCNQ2 opener, showing significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).
  • Research by Mansour et al. (2020) focused on synthesizing thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds exhibited antimicrobial and antiproliferative activities, with one derivative showing notable inhibitory effect against HCT-116 cancer cells (Mansour et al., 2020).

Anticancer Evaluation

  • A study by Ravinaik et al. (2021) involved designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, surpassing etoposide, a reference drug, in some cases (Ravinaik et al., 2021).

Antimicrobial Agents

  • Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which demonstrated pronounced antimicrobial activity, more potent than reference drugs against pathogenic strains (Bikobo et al., 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c23-22(24,25)16-5-3-15(4-6-16)21-27-17(12-31-21)9-10-26-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,26,28)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMRDFDMFDJYNE-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide

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